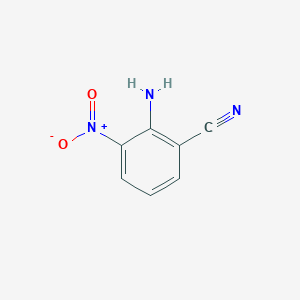

2-Amino-3-nitrobenzonitrile

Descripción

Historical Context and Evolution of Research Perspectives

The historical research trajectory of 2-Amino-3-nitrobenzonitrile is intrinsically linked to the broader development of synthetic methodologies for polysubstituted aromatic compounds. While specific early historical accounts focusing solely on this compound are not extensively documented, its synthesis can be contextualized within the evolution of nitration and amination reactions of benzonitrile (B105546) derivatives. Early synthetic efforts likely revolved around the challenges of regioselectivity in electrophilic aromatic substitution reactions on substituted benzene (B151609) rings.

The synthesis of the related compound, 2-aminobenzonitrile (B23959), has been known for a considerable time, with methods involving the reduction of 2-nitrobenzonitrile (B147312) using reagents like zinc dust in hydrochloric acid. google.com Such methods provided foundational knowledge for the synthesis of more complex derivatives. The preparation of substituted aminobenzonitriles through the reduction of their corresponding nitro counterparts has been a long-standing approach in organic chemistry. google.com

Over time, research perspectives have shifted from fundamental synthesis to the strategic utilization of this compound as a key intermediate. This evolution has been driven by the increasing demand for novel heterocyclic compounds in various fields, especially in medicinal chemistry and materials science.

Significance in Contemporary Organic Chemistry

The significance of this compound in contemporary organic chemistry lies in its role as a versatile synthon for the construction of diverse and complex molecular architectures. The ortho-disposition of the amino and nitrile groups, influenced by the adjacent nitro group, provides a reactive platform for a variety of cyclization and condensation reactions.

A primary application of this compound is in the synthesis of heterocyclic compounds. It is a key precursor for the preparation of various fused N-heterocycles, which are prominent scaffolds in many biologically active molecules. For instance, it can be utilized in the synthesis of quinazolines and their derivatives. The amino and nitrile functionalities can react with suitable reagents to form the characteristic pyrimidine (B1678525) ring fused to the benzene core.

The general reactivity of the aminobenzonitrile scaffold is well-established. For example, 2-aminobenzonitriles are known to react with various electrophiles and can undergo cyclization to form a range of heterocyclic systems. This reactivity profile is modulated by the presence of the nitro group in this compound, which influences the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.

The compound's utility extends to being a valuable intermediate in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and as dyes. google.com The presence of three distinct functional groups allows for sequential and selective transformations, making it a powerful tool in multistep synthetic sequences.

Current Research Landscape and Key Challenges

The current research landscape for this compound and related compounds is focused on the development of more efficient and sustainable synthetic methods and the expansion of their applications in medicinal and materials chemistry.

Another challenge lies in the selective manipulation of the three functional groups. Developing orthogonal protection and deprotection strategies is crucial for harnessing the full synthetic potential of this molecule. Furthermore, the synthesis of related compounds, such as 2-amino-5-fluoro-3-nitrobenzonitrile, highlights the ongoing efforts to create a diverse library of substituted aminobenzonitriles for various applications. The synthesis of this fluorinated analog involves the reaction of 2-bromo-4-fluoro-6-nitroaniline (B82889) with zinc cyanide in the presence of a palladium catalyst. chemicalbook.com

Current research also explores the use of this compound and its derivatives in the synthesis of novel materials with interesting photophysical or electronic properties. The inherent polarity and potential for hydrogen bonding make these compounds and their polymeric derivatives candidates for applications in materials science.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Appearance | Off-white to slight Yellow Solid |

| Solubility | Soluble in DMSO |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLQSBPRLUBYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 Nitrobenzonitrile and Its Derivatives

Cyclocondensation Reactions for Benzonitrile (B105546) Scaffolds

While cyclocondensation reactions are more commonly associated with the synthesis of heterocyclic rings from precursors like 2-aminobenzonitrile (B23959), the principles of catalyst development and reaction optimization are pertinent to the broader synthesis of substituted benzonitriles.

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis, offering benefits such as thermal stability, low vapor pressure, and recyclability. nih.gov In the context of benzonitrile synthesis, ILs can play multiple roles, including acting as a co-solvent, catalyst, and phase separation agent, thereby simplifying the reaction and work-up procedures. researchgate.netrsc.orgrsc.org For instance, a novel green synthetic route for benzonitrile preparation from benzaldehyde (B42025) utilizes a hydroxylamine-based ionic liquid, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄, which serves as an expert alternative to traditional hydroxylamine (B1172632) salts. researchgate.netrsc.org This IL not only facilitates the reaction but also allows for easy recovery and reuse. rsc.orgrsc.orgsemanticscholar.org

The catalytic activity of ILs in such transformations is often linked to their acidity, which can promote key steps like dehydration. rsc.org For example, in the conversion of benzaldehyde to benzonitrile, the proton provided by the acidic ionic liquid facilitates the dehydration of the intermediate benzaldehyde oxime. rsc.org This principle can be extended to the synthesis of substituted benzonitriles, where the choice of ionic liquid can be tailored to optimize the reaction conditions for specific substrates.

| Hydroxylamine Salt / Catalyst | Reaction Conditions | Benzonitrile Yield (%) |

|---|---|---|

| (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ | 120 °C, 2 h | 100 |

| Fe₃O₄-CTAB NPs | 80–90 °C, 1 h, DMF | 97.0 |

| CSMIL | 70 °C, 1.5 h, MeSO₂Cl | 93.0 |

The yield and selectivity of benzonitrile synthesis are highly dependent on reaction parameters such as temperature, reaction time, and the molar ratio of reactants. researchgate.netrsc.org In the ionic liquid-mediated synthesis of benzonitrile from benzaldehyde, optimal conditions were found to be a temperature of 120 °C for 2 hours with a molar ratio of benzaldehyde to (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ of 1:1.5. rsc.org Under these conditions, both the conversion of benzaldehyde and the yield of benzonitrile reached 100%. rsc.orgrsc.org The choice of solvent also plays a crucial role, with a paraxylene to ionic liquid volume ratio of 2:1 proving to be the most effective. rsc.org These findings highlight the importance of systematic optimization of reaction parameters to achieve high efficiency in the synthesis of the benzonitrile scaffold.

Directed Nitration Strategies of Aniline (B41778) Derivatives

The direct nitration of aniline and its derivatives often leads to a mixture of ortho, meta, and para isomers, along with oxidation byproducts. researchgate.netquora.com To achieve the desired regioselectivity for the synthesis of 2-amino-3-nitrobenzonitrile, directed nitration strategies are essential.

Achieving regioselective nitration, particularly at the position ortho to an amino group, can be challenging. In strongly acidic media, the amino group is protonated to form the anilinium ion, which is a meta-directing group. researchgate.netquora.com A common strategy to overcome this is to protect the amino group as an amide. The less activating amide group can then direct nitration to the ortho and para positions.

For the synthesis of 2-amino-3-nitrotoluene, a related compound, the nitration of o-acetotoluide (the acetyl-protected form of o-toluidine) has been successfully employed. orgsyn.org This approach can be adapted for the synthesis of this compound by starting with 2-aminobenzonitrile. The amino group would first be protected, for example, as an acetamide (B32628) (2-acetylaminobenzonitrile). Subsequent nitration would be expected to yield the 5-nitro derivative as the major product due to the directing effect of the acetylamino group. However, careful control of the nitrating agent and reaction conditions can influence the isomer distribution. The use of acyl nitrates in the presence of reusable acidic zeolite catalysts has been shown to improve para-selectivity in the nitration of deactivated benzenes like benzonitrile. cardiff.ac.uk

The mechanism of electrophilic aromatic nitration typically involves the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. nih.gov The nitronium ion then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. nih.gov The rate-determining step can vary depending on the reactivity of the aromatic substrate. nih.gov For activated rings, the formation of the initial reaction complex may be rate-limiting, while for deactivated rings, the formation of the sigma complex is typically the slow step. nih.gov

In the case of aniline, the reaction is complicated by the acid-base equilibrium of the amino group. researchgate.net In a strongly acidic medium, the anilinium ion is the predominant species, and its electron-withdrawing nature directs the incoming electrophile to the meta position. researchgate.netquora.com By protecting the amino group, the +M (mesomeric) effect of the nitrogen lone pair is restored, favoring ortho and para substitution. The choice of protecting group and reaction conditions is therefore critical in controlling the regiochemical outcome of the nitration.

Reduction Protocols for Nitro-Substituted Benzonitriles

A key step in the synthesis of this compound and its derivatives can be the selective reduction of a dinitro precursor, such as 2,6-dinitrobenzonitrile. This transformation requires a reducing agent that can chemoselectively reduce one nitro group while leaving the other nitro group and the nitrile functionality intact.

Several methods have been developed for the partial reduction of dinitroarenes to nitroanilines. oup.comorganic-chemistry.org The Zinin reduction, which employs sodium sulfide (B99878) or other sulfide reagents in an aqueous or alcoholic medium, is a classic method for this purpose. echemi.comstackexchange.com This method is particularly effective for the selective reduction of one nitro group in dinitro compounds. echemi.comstackexchange.com

Another effective method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel. oup.com This system has been shown to be highly efficient for the partial reduction of dinitroarenes, providing good yields of the corresponding nitroanilines. oup.com The reaction conditions are generally mild, making this method suitable for substrates with other sensitive functional groups. oup.com

| Reagent | Substrate Example | Product | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate / Raney nickel | 1,3-Dinitrobenzene | m-Nitroaniline | >90 |

| Sodium sulfide (Na₂S) | m-Dinitrobenzene | m-Nitroaniline | Good |

The choice of reducing agent and reaction conditions can be tailored to the specific substrate to achieve the desired selectivity. For instance, in the reduction of substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com

Metal-Mediated Reductions (e.g., Iron, Zinc Dust)

The selective reduction of a nitro group in the presence of a nitrile is a common strategy for synthesizing aminobenzonitriles. Traditional methods employing metal reducing agents in acidic media remain prevalent due to their cost-effectiveness and reliability. The synthesis of 2-aminobenzonitriles from their nitro precursors often utilizes metals like iron or zinc.

One established method involves the reduction of a substituted nitrobenzonitrile with iron in a hydrochloric acid medium. This process typically leads to the formation of the aminobenzonitrile hydrochloride salt, which is then neutralized to isolate the final product. google.com

A more specific example is the reduction of 2-nitrobenzonitrile (B147312) to 2-aminobenzonitrile using zinc dust in hydrochloric acid. google.com This reaction is carefully controlled to maintain a temperature between 20-30°C. Lower temperatures result in a slow reaction, while higher temperatures lead to increased consumption of the zinc dust and acid. google.com Following the reduction, the reaction mixture is neutralized with sodium carbonate to decompose the hydrochloride salt and isolate the 2-aminobenzonitrile product. google.com This approach simplifies the process by combining neutralization and product isolation into a single step. google.com

Table 1: Comparison of Metal-Mediated Reduction Conditions This table is generated based on data from the text.

| Parameter | Iron Reduction | Zinc Dust Reduction |

|---|---|---|

| Reducing Agent | Iron | Zinc Dust |

| Medium | Hydrochloric Acid | Hydrochloric Acid |

| Intermediate | Aminobenzonitrile hydrochloride | 2-aminobenzonitrile hydrochloride |

| Neutralizing Agent | Not specified, general base | Sodium Carbonate |

| Key Advantage | Established method | Simplified workup |

| Temperature Control | General heating | 20-30°C |

Catalytic Hydrogenation Methods and Palladium Catalysis

Catalytic hydrogenation offers a cleaner and often more selective alternative to metal-acid reductions for converting nitroarenes to anilines. This method is crucial in synthesizing aminobenzonitriles, where chemoselectivity is key. Palladium catalysts are frequently employed for such transformations. researchgate.netresearchgate.net

The liquid-phase hydrogenation of benzonitrile over a palladium-on-carbon (Pd/C) catalyst has been studied, showing a reaction sequence where benzonitrile is first hydrogenated to benzylamine. researchgate.netresearchgate.net However, a subsequent hydrogenolysis step can form toluene (B28343) as a byproduct. researchgate.netresearchgate.net When applying this to nitro-substituted benzonitriles, the primary goal is the selective reduction of the nitro group without affecting the nitrile or the aromatic ring.

Palladium catalysts are effective, but challenges such as deactivation due to the formation of carbonaceous compounds on the catalyst surface can occur. researchgate.net In the context of halogenated nitroaromatics, palladium-on-charcoal catalysts can sometimes lead to dehydrohalogenation, which could be a complicating side reaction when synthesizing derivatives of this compound that contain halogen substituents. google.com The choice of catalyst, solvent, and reaction conditions is therefore critical to steer the reaction towards the desired product, the corresponding aniline, while preserving other functional groups. nih.gov

Halogen-Substitution and Amination Reactions in Benzonitrile Synthesis

The synthesis of substituted aminobenzonitriles can be achieved through pathways involving halogenated intermediates. A common route involves the nitration of a halogenated benzonitrile followed by nucleophilic aromatic substitution of the halogen with an amine source.

For instance, a known process for preparing the isomeric 2-amino-5-nitrobenzonitrile (B98050) involves the nitration of o-chlorobenzonitrile. google.com The resulting nitro-chloro intermediate then undergoes amination to replace the chlorine atom with an amino group, yielding the final product. google.com This strategy, however, can be complicated by the formation of dinitro compounds, which are difficult to separate from the desired product. google.com The direct halogenation of benzonitrile in the vapor phase at high temperatures is also a known method for producing halogenated benzonitriles, which can serve as precursors in these multi-step syntheses. google.com

These methods highlight a versatile, albeit sometimes challenging, approach to constructing the this compound framework by building the substitution pattern on the benzene (B151609) ring step-by-step.

One-Pot Synthetic Approaches and Multi-Component Reactions

Modern synthetic chemistry increasingly favors one-pot reactions and multi-component reactions (MCRs) for their efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for this compound is not prominently detailed, the principles are demonstrated in the synthesis of structurally related compounds like 2-amino-3-cyanopyridine (B104079) derivatives. umich.eduresearchgate.net

These syntheses typically involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) source (like ammonium acetate) in a single reaction vessel. umich.eduresearchgate.net Often facilitated by microwave irradiation and sometimes conducted under solvent-free conditions, these methods provide rapid and environmentally friendly access to complex heterocyclic structures. umich.edu The success of these strategies for related cyanopyridines suggests the potential for developing similar convergent, one-pot approaches for synthesizing substituted benzonitriles like this compound from simpler, readily available starting materials.

Table 2: Example of a One-Pot Reaction for a Related Compound This table is generated based on data from the text.

| Feature | Description |

|---|---|

| Target | 2-Amino-3-cyanopyridine derivatives |

| Reactants | Aldehyde, Methyl Ketone, Malononitrile, Ammonium Acetate |

| Conditions | Microwave Irradiation, Solvent-Free |

| Advantages | Facile, Rapid, Efficient, Environmentally Friendly |

Stereochemical Control and Enantioselective Synthesis Efforts

The molecule this compound itself is achiral. Therefore, discussions of stereochemical control and enantioselective synthesis apply to the preparation of its chiral derivatives. Synthetic efforts in this area focus on introducing stereocenters into molecules derived from or containing the amino-nitro-substituted aromatic core.

For example, highly efficient methods have been developed for synthesizing 1,4-benzodiazepin-3-ones through a [4+3]-cycloaddition reaction involving 2-amino-β-nitrostyrenes. mdpi.com Critically, an organocatalytic asymmetric version of this cycloaddition has been achieved using a bifunctional squaramide-based catalyst, demonstrating that stereochemical control can be exerted in reactions using amino-nitro aromatic substrates to build complex, chiral scaffolds. mdpi.com

Furthermore, stereoselective syntheses of α-hydroxy-β-amino acids have been reported, showcasing methods to control the formation of new stereocenters adjacent to an amino group. nih.gov These methodologies, while not directly applied to this compound, represent the types of advanced strategies that could be adapted to create chiral derivatives, which are often of significant interest in medicinal chemistry and materials science.

Chemical Reactivity, Transformation, and Reaction Mechanisms of 2 Amino 3 Nitrobenzonitrile

Electrophilic Aromatic Substitution Reactions of the Benzonitrile (B105546) Ring

The susceptibility of the benzonitrile ring in 2-Amino-3-nitrobenzonitrile to electrophilic aromatic substitution (EAS) is determined by the cumulative electronic effects of its substituents. The amino (-NH2) group at position C-2 is a powerful activating group that donates electron density to the ring through resonance, tending to direct incoming electrophiles to the positions ortho and para to itself (C-4 and C-6). scispace.comrsc.orgcognitoedu.org Conversely, the nitro (-NO2) group at C-3 and the nitrile (-CN) group at C-1 are strong electron-withdrawing groups, which deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to themselves. cognitoedu.orgrsc.orgyoutube.com

For example, in a typical EAS reaction like nitration or halogenation, the electrophile would be directed primarily to the C-4 and C-6 positions. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the standard EAS mechanism: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The stability of the intermediate cation is greatest when the electrophile adds to the positions activated by the amino group.

Nucleophilic Aromatic Substitution Reactions (SNAr) at Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems, typically requiring the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgnih.gov These electron-withdrawing groups are essential to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. nih.gov

The parent this compound molecule lacks a suitable leaving group for a typical SNAr reaction. However, if a halogen were substituted at other positions on the ring, the molecule would become a viable substrate for SNAr. For instance, in a compound like 2-Amino-3-bromo-5-nitrobenzonitrile or 2-Amino-3-chloro-5-nitrobenzonitrile, the halogen at C-3 is ortho to the activating amino group and meta to the deactivating nitro group, making its displacement difficult. sigmaaldrich.comsigmaaldrich.com

More relevantly, a leaving group at the C-5 position would be para to the strongly electron-withdrawing nitro group, making this position highly activated for nucleophilic attack. Similarly, a leaving group at the C-4 or C-6 positions would also be activated. Research on related 2-halobenzonitriles demonstrates that they can undergo SNAr reactions, for example, with ketones in the presence of a base and a copper catalyst to form isoquinolones. nih.govorganic-chemistry.orgacs.org This indicates that halogenated derivatives of this compound would be reactive towards strong nucleophiles, with the reaction proceeding via the classical addition-elimination SNAr mechanism. wikipedia.org

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties and plays a significant role in defining the molecule's intermolecular interactions.

Reduction to Amino and Other Nitrogen-Containing Functionalities

The nitro group of this compound can be readily reduced to a primary amino group, yielding 2,3-diaminobenzonitrile (B1322410). This transformation is a critical step in the synthesis of various heterocyclic compounds. Common laboratory methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C). This method was used to convert the related 3-Amino-4-nitrobenzonitrile to 3,4-diaminobenzonitrile (B14204) with a 70% yield. chemicalbook.com

Metal/Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). google.com Stannous chloride (SnCl2) in ethanol (B145695) and HCl is another effective reagent system, used for the reduction of 2,4-dinitrobenzonitrile. prepchem.com

The resulting product, 2,3-diaminobenzonitrile, is a valuable intermediate. The two adjacent amino groups can react with various electrophiles to form fused heterocyclic systems, such as benzimidazoles, through cyclization reactions.

Role of the Nitro Group in Molecular Interactions

The nitro group profoundly influences the physical properties and reactivity of this compound through its involvement in molecular interactions.

Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This leads to the formation of both intramolecular and intermolecular hydrogen bonds. acs.orgacs.org An intramolecular hydrogen bond can form between one of the amino protons and an oxygen of the adjacent nitro group. This interaction influences the conformation of the molecule. Intermolecularly, these groups are pivotal in forming hydrogen-bonded networks in the solid state, which affects crystal packing, melting point, and solubility. acs.orgnih.gov

Electronic Effects and Crystal Packing: The nitro group is strongly electron-withdrawing, which polarizes the molecule and is a key factor in its chemical reactivity as discussed in the EAS and SNAr sections. rsc.orgrsc.org In the solid state, the nitro group's orientation relative to the benzene (B151609) ring can be influenced by crystal packing forces. nih.goviucr.org Studies on the related 3-nitrobenzonitrile (B78329) show the nitro group is slightly tilted out of the plane of the benzene ring, and the molecules arrange in π-stacked columns, an interaction that contributes to the stability of the crystal lattice. nih.goviucr.org

Reactions of the Amino Group

The primary amino group in this compound is a potent nucleophile and can undergo a variety of reactions, most notably acylation and alkylation, which are fundamental for building more complex molecular architectures.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it reactive towards a range of electrophiles.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage. Acylation is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group or to prevent it from participating in unwanted side reactions during, for example, nitration or oxidation. orgsyn.org The resulting N-acyl derivative can be a key intermediate for synthesizing heterocyclic compounds. arkat-usa.org

Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a challenge. nih.gov The nucleophilicity of the amino group allows it to displace a halide from an alkyl chain. These N-alkylated derivatives are important precursors in medicinal chemistry and materials science. The reaction of the amino group with bifunctional reagents can lead to the formation of heterocyclic rings. nih.govresearchgate.net

Condensation and Cyclization Reactions

This compound is a valuable substrate for condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions often involve the participation of the ortho-positioned amino and nitrile groups, which can react with bifunctional reagents to construct new rings. For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of substituted pyridines. nih.gov The amino group can react with one functional group of the reagent, while the nitrile group engages with another, often through an initial nucleophilic attack followed by cyclization and aromatization. The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the reaction pathway and the final product structure. nih.gov

Reactions of the Nitrile Group

The nitrile (-C≡N) group in this compound is a key functional group that undergoes a range of transformations. It is strongly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. libretexts.orgopenstax.org

Hydrolysis and Related Derivations

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. pressbooks.pub The reaction proceeds in two main stages: first, the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water forms an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium (B1175870) ion. pressbooks.pub

Base-Catalyzed Hydrolysis : This pathway involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.orgopenstax.org The resulting intermediate is protonated by water to form an imidic acid, which rearranges to the amide. chemistrysteps.com The amide then undergoes further hydrolysis to give a carboxylate salt, which upon acidification, produces the carboxylic acid. openstax.org

| Reaction | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Amino-3-nitrobenzamide | 2-Amino-3-nitrobenzoic acid |

| Basic Hydrolysis | NaOH, H₂O, Heat | 2-Amino-3-nitrobenzamide | Sodium 2-amino-3-nitrobenzoate |

Nucleophilic Additions to the Cyano Moiety

The electrophilic carbon of the nitrile group is a target for various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), readily add to the cyano group. chemistrysteps.com This reaction forms an intermediate imine anion, which upon aqueous workup (hydrolysis), is converted into a ketone. libretexts.org This transformation provides a valuable method for the synthesis of ketones where a new carbon-carbon bond is formed.

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent | CH₃MgBr | Iminium salt | 2-Acetyl-6-nitroaniline |

| Organolithium | C₄H₉Li | Iminium salt | 2-(1-Oxopentyl)-6-nitroaniline |

| Hydride Ion | LiAlH₄ | Imine anion | 2-Amino-3-nitrobenzylamine |

Intermolecular and Intramolecular Cyclization Pathways

The proximate amino and nitrile functionalities in this compound facilitate various cyclization reactions, which can occur through either intermolecular (between two molecules) or intramolecular (within the same molecule) pathways. These pathways are crucial for building fused heterocyclic ring systems. nih.gov

Dimerization Processes and Quinazoline (B50416) Formation

This compound can undergo self-condensation or dimerization, particularly under specific catalytic conditions, to form complex heterocyclic structures. A related isomer, 2-amino-5-nitrobenzonitrile (B98050), is known to dimerize. acs.org Such reactions often lead to the formation of quinazoline derivatives. Quinazolines are a significant class of N-heterocycles with a wide range of applications. nih.govmdpi.com The synthesis of quinazolines from 2-aminobenzonitrile (B23959) derivatives can be achieved through various methods, including reactions with nitriles, aldehydes, or other carbon sources, often catalyzed by acids or transition metals. mdpi.comorganic-chemistry.org For example, the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.com

Table of Quinazoline Synthesis Methods from Related Precursors

| Reactant(s) | Catalyst/Conditions | Product Type |

|---|---|---|

| 2-Aminobenzophenones, N-Methylamines | I₂, O₂, DMSO, 120°C | 2-Substituted Quinazolines nih.gov |

| 2-Aminoaryl ketones, Aldehydes, NH₄OAc | H₂O₂, DMSO, 60°C | 2,4-Disubstituted Quinazolines nih.gov |

Synthesis of Fused Heterocyclic Systems (e.g., 4-Aminopyrimidine Heterocycles)

The reactivity of this compound allows for its use as a building block in the synthesis of more complex, fused heterocyclic systems. The amino and nitrile groups can serve as a di-nucleophilic or electrophilic-nucleophilic synthon for constructing rings fused to the parent benzene ring. These reactions are often domino or multi-component reactions that efficiently build molecular complexity. nih.govresearchgate.net For instance, the reaction of 2-aminobenzonitriles with reagents containing a dicarbonyl or equivalent functionality can lead to the formation of fused pyrimidine (B1678525) rings. The specific outcome depends on the reaction partner and the conditions employed. The synthesis of fused systems like thieno[2,3-d]pyrimidines and pyrimido[1,2-b]isoquinolines often starts from appropriately substituted 2-aminothiophene-3-carboxylic acid esters or o-bromomethylphenylacetonitrile, highlighting the versatility of the aminonitrile scaffold in constructing fused heterocycles. researchgate.net

Catalysis in Transformations Involving this compound

The chemical reactivity of this compound is significantly influenced by the presence of catalysts, which can facilitate transformations with high efficiency and selectivity. Catalytic processes are crucial for converting this molecule into valuable intermediates, primarily through the reduction of its nitro group to form 2,3-diaminobenzonitrile. This diamine is a key precursor for the synthesis of various heterocyclic compounds.

The most prominent catalytic transformation involving this compound is the selective reduction of the nitro group. This reaction is typically achieved through catalytic hydrogenation, a process that employs a catalyst to facilitate the reaction of hydrogen gas with the nitro group, leading to the formation of an amino group. This transformation is of significant interest as the resulting product, 2,3-diaminobenzonitrile, is a versatile building block in organic synthesis.

Commonly employed catalysts for this reduction include metals from the platinum group, such as palladium, and other transition metals like nickel. mdma.ch These catalysts are typically supported on a high-surface-area material, such as activated carbon, to maximize their efficiency.

One documented method for a similar substrate, 2-amino-6-chloro-3-nitrobenzonitrile, involves hydrogenation using a 5% palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction is carried out in acetic acid under a hydrogen atmosphere at elevated pressure over an extended period. chemicalbook.com It is highly probable that similar conditions are applicable to the reduction of this compound. The general reaction is as follows:

Figure 1. Catalytic hydrogenation of this compound to 2,3-diaminobenzonitrile.

Another effective catalyst for the reduction of nitro groups is Raney nickel. mdma.ch This catalyst, a fine-grained solid composed mostly of nickel, is known for its high catalytic activity in hydrogenation reactions. Transfer hydrogenation using hydrazinium (B103819) monoformate in the presence of Raney nickel has been shown to be a rapid and efficient method for reducing nitroarenes at room temperature. mdma.ch This method offers the advantage of avoiding the use of high-pressure hydrogen gas. mdma.ch

The resulting 2,3-diaminobenzonitrile is a valuable intermediate for the synthesis of nitrogen-containing heterocycles, such as quinoxalines. The synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reaction can be efficiently catalyzed by various Lewis and Brønsted acids. For instance, catalysts like chromium(II) chloride, lead(II) bromide, and copper(II) sulfate (B86663) have been used to promote the synthesis of quinoxalines at room temperature in ethanol, leading to high yields and short reaction times.

The table below summarizes representative catalytic conditions for transformations related to this compound.

| Starting Material | Catalyst | Reagents/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-6-chloro-3-nitrobenzonitrile | 5% Palladium on Carbon | Acetic Acid, H₂ | 20 atmospheres, 16 hours | 2,3-Diamino-6-chlorobenzonitrile | Not specified | chemicalbook.com |

| Aromatic Nitro Compounds | Raney Nickel | Hydrazinium monoformate, Methanol | Room Temperature, 2-10 minutes | Corresponding Amines | 90-95% | mdma.ch |

| o-Phenylenediamine | CrCl₂·6H₂O | Acenaphthoquinone, Ethanol | Room Temperature, 14 minutes | Acenaphtho[1,2-b]quinoxaline | Not specified | |

| o-Phenylenediamine | CuSO₄·5H₂O | Phenanthrenequinone, Ethanol | Room Temperature, 36 minutes | Dibenzo[a,c]phenazine | 92% |

Computational and Theoretical Investigations of 2 Amino 3 Nitrobenzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and predict chemical reactivity. For 2-Amino-3-nitrobenzonitrile, a molecule featuring an electron-donating amino (-NH₂) group and two electron-withdrawing groups (nitro -NO₂ and cyano -CN) on a benzene (B151609) ring, these calculations are particularly revealing.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by focusing on two critical orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or ionization potential. Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level relates to the molecule's electrophilicity or electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. In this compound, the presence of both strong electron-donating (-NH₂) and electron-withdrawing (-NO₂, -CN) groups facilitates intramolecular charge transfer (ICT) from the amino group to the nitro and cyano moieties through the π-system of the benzene ring. This ICT character typically leads to a destabilization (raising the energy) of the HOMO and a stabilization (lowering the energy) of the LUMO, resulting in a reduced HOMO-LUMO gap.

For molecules with an aromatic ring and an amino group, the HOMO is often distributed across the ring and the amino group. researchgate.net The LUMO, in contrast, tends to be located on the parts of the molecule with electron-withdrawing substituents. researchgate.net For this compound, the HOMO is expected to be concentrated on the amino group and the benzene ring, while the LUMO would be localized primarily on the nitro and cyano groups.

Table 1: Representative Frontier Molecular Orbital Properties

| Parameter | Representative Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| E(LUMO) | -3.0 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

Note: The values in this table are representative for a molecule with this combination of functional groups and are used for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are used to predict how molecules will interact, identifying sites for electrophilic and nucleophilic attack.

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show distinct regions of varying potential. The most negative potential (red) would be concentrated around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group. These areas are susceptible to attack by electrophiles. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amino group, which are electron-deficient due to their attachment to the nitrogen atom. These hydrogens are the primary sites for hydrogen bonding and nucleophilic interactions. The aromatic ring would exhibit a gradient of potential, influenced by the attached functional groups.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying intramolecular delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)).

In this compound, the NBO analysis would highlight significant charge transfer from the electron-donating amino group to the electron-withdrawing nitro and cyano groups via the benzene ring. Key interactions would include:

Delocalization from the lone pair (LP) of the amino nitrogen atom into the antibonding π* orbitals of the adjacent C-C bonds in the benzene ring.

Delocalization from the π orbitals of the benzene ring into the antibonding π* orbitals of the nitro group and the cyano group.

Table 2: Major NBO Donor-Acceptor Interactions in this compound (Representative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π* (C-C) ring | ~5-10 | Lone pair delocalization into the aromatic ring. |

| π (C-C) ring | π* (C-N) nitro | ~15-25 | π-conjugation from the ring to the nitro group. |

Note: E(2) values are representative examples for these types of intramolecular interactions.

Vibrational Spectroscopy Simulations and Assignments

Computational methods are extensively used to simulate and interpret the vibrational spectra (Infrared and Raman) of molecules. These simulations provide a set of vibrational frequencies and their corresponding normal modes (the specific patterns of atomic motion), which are invaluable for assigning the bands observed in experimental spectra.

Density Functional Theory (DFT) has become the standard and most powerful tool for calculating the vibrational frequencies of polyatomic molecules. researchgate.net By optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies can then be compared with experimental IR and Raman spectra to provide a detailed and reliable assignment of the observed vibrational bands.

For this compound, DFT calculations can predict the characteristic frequencies associated with its functional groups.

Table 3: Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| NH₂ Asymmetric Stretch | 3450 - 3550 | Asymmetric stretching of the N-H bonds. |

| NH₂ Symmetric Stretch | 3350 - 3450 | Symmetric stretching of the N-H bonds. |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of the C-H bonds on the benzene ring. |

| C≡N Stretch | 2220 - 2240 | Stretching of the carbon-nitrogen triple bond. |

| NH₂ Scissoring | 1600 - 1650 | In-plane bending of the H-N-H angle. |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Asymmetric stretching of the N-O bonds. |

| Aromatic C=C Stretch | 1450 - 1600 | Stretching of the carbon-carbon bonds in the ring. |

Note: These ranges are based on typical values for the given functional groups in aromatic systems.

The standard DFT frequency calculation is based on the harmonic oscillator approximation, which assumes that vibrational energy levels are equally spaced. iitg.ac.in However, real molecular vibrations are anharmonic, meaning the energy levels get closer together as the vibrational quantum number increases. nih.gov This discrepancy causes calculated harmonic frequencies to be systematically higher than experimental frequencies.

To correct for this, computational chemists often apply a uniform or mode-specific scaling factor to the calculated harmonic frequencies. A more rigorous but computationally demanding approach is to perform a full anharmonic frequency calculation. nih.gov Such calculations can explicitly compute the effects of anharmonicity, leading to more accurate frequency predictions. acs.org Furthermore, anharmonic calculations can predict the frequencies and intensities of overtones (excitations to higher vibrational levels, e.g., v=0 to v=2) and combination bands (simultaneous excitation of two or more different modes), which are forbidden in the harmonic approximation but often appear in experimental spectra. nih.gov The analysis of these non-fundamental bands can provide a more complete and nuanced understanding of the molecule's vibrational behavior.

Conformational Analysis and Molecular Flexibility

Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine the most stable conformation of this compound. The analysis focuses on the rotational barriers and dihedral angles of the amino (-NH2) and nitro (-NO2) functional groups relative to the benzene ring.

The molecular structure is characterized by potential non-coplanarity, particularly concerning the nitro group. In similar structures like 3-nitrobenzonitrile (B78329), the nitro group is observed to be slightly tilted out of the plane of the benzene ring. iucr.org This tilt is a result of optimizing the geometry to minimize steric hindrance and electronic repulsion, which locks the group's orientation. For this compound, the proximity of the amino and nitro groups suggests the likelihood of intramolecular interactions, such as hydrogen bonding, which would significantly influence the preferred conformation and the planarity of the molecule.

Molecular flexibility is a key characteristic. The rotational freedom of the substituent groups allows the molecule to adopt different conformations. iucr.org Theoretical studies on related molecules, like 4-amino-3-nitrobenzonitrile (B23877), have analyzed various forms, including monomers, dimers, and tetramers, to understand how intermolecular forces dictate the structure in condensed phases. researchgate.net The flexibility of the nitro group, in particular, has been noted to be slightly greater than that of corresponding groups in natural nucleobases. researchgate.net

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For compounds like this compound, computational modeling is a powerful tool to predict and rationalize these relationships before undertaking extensive synthesis and testing.

The general approach, as demonstrated in studies of other nitroaromatic compounds, involves creating a quantitative model that links structural features to a biological endpoint. nih.gov For instance, in a series of antitubercular nitroimidazoles, researchers found that modifying substituents at the 2-position (e.g., oxygen vs. nitrogen) significantly impacted potency. nih.gov Computational parameters, such as the efficiency of enzymatic activation (expressed as kcat/Km), were calculated and correlated with experimental minimum inhibitory concentrations (MIC). nih.gov

For this compound, a computational SAR study would involve:

Descriptor Calculation: Quantifying electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties.

Model Generation: Using these descriptors to build a mathematical model (QSAR) that predicts the activity of designed analogues.

Analog Design: Computationally modifying the structure—for example, by altering the substituents on the ring or modifying the amino group—and using the model to predict which changes would enhance a desired activity. nih.gov Lowering the electron-donating nature of the amino group through acylation, for example, has been shown to decrease the activity in related compounds. nih.gov

**4.5. Intermolecular Interaction Studies

Intermolecular Interaction Studies

Hydrogen Bonding Networks

The amino and nitro groups of this compound are prime sites for forming hydrogen bonds, which are critical in determining its crystal structure and interactions with other molecules. Computational methods, including Natural Bond Orbital (NBO) analysis, are used to investigate these interactions. researchgate.net

Intramolecular Hydrogen Bonding: The adjacent positioning of the amino (donor) and nitro (acceptor) groups allows for the formation of a stable intramolecular hydrogen bond (N-H···O). This interaction contributes to the planarity and conformational stability of the molecule. researchgate.net

Intermolecular Hydrogen Bonding: The molecule can also participate in extensive intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as acceptors. Studies of analogous nitroaniline compounds show that molecules can link together through a combination of N-H···O and N-H···N hydrogen bonds to form complex three-dimensional frameworks. nih.govresearchgate.net

Table 1: Potential Hydrogen Bond Interactions in this compound

| Interaction Type | Donor | Acceptor | Computational Evidence |

| Intramolecular | Amino Group (N-H) | Nitro Group (O) | NBO analysis in similar structures like 2-amino-3-nitropyridine. researchgate.net |

| Intermolecular | Amino Group (N-H) | Nitro Group (O) | Observed in crystal structures of nitroaniline analogues. nih.gov |

| Intermolecular | Amino Group (N-H) | Nitrile Group (N) | Observed in crystal structures of nitroaniline analogues. nih.gov |

Computational Assessment of Base Pairing with Biomolecules (e.g., DNA/RNA Bases)

Computational studies have explored the potential for isomers of this compound to act as artificial nucleobases by assessing their ability to form hydrogen-bonded pairs with natural DNA/RNA bases. Research on the related isomers 4-amino-3-nitrobenzonitrile (4A-3NBN) and 3-amino-2-nitrobenzonitrile (B1289970) (3A-2NBN) provides significant insight. researchgate.net

Using DFT methods like M06-2X, scientists have optimized the geometries of base pairs formed between these artificial bases and natural bases such as uracil, thymine, and cytosine. The key findings from these computational assessments include:

Interaction Energy: The stability of these artificial base pairs is evaluated by calculating their counterpoise (CP) corrected interaction energies and comparing them to natural Watson-Crick pairs. researchgate.net

Structural Disruption: The slightly greater flexibility of the nitro group in 4A-3NBN compared to the N3-H group in natural bases, combined with a significantly higher dipole moment in the artificial pairs, may facilitate the disruption of the DNA/RNA helix formation. researchgate.net This suggests a potential mechanism for mutagenic or antiviral activity.

Proposed Prodrugs: Based on these computational findings, new modified nucleosides incorporating these benzonitrile (B105546) derivatives have been proposed as potential antiviral prodrugs. researchgate.net

Simulations of Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where a molecule absorbs light, leading to the transfer of an electron from an electron-rich part of the molecule to an electron-poor part. In this compound, the amino group (-NH2) serves as an electron donor, while the nitro (-NO2) and nitrile (-CN) groups act as strong electron acceptors, all connected by a π-conjugated benzene ring. This "push-pull" architecture makes the molecule a candidate for significant intramolecular charge transfer (ICT) upon photoexcitation. doi.orgresearchgate.net

Simulations of PET processes typically involve:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene ring, while the LUMO is localized on the nitro and nitrile groups. researchgate.net

Excited State Calculations: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to model the electronic transitions that occur when the molecule absorbs a photon. These calculations can predict the energy required for the transition and the nature of the resulting excited state.

Charge Transfer Characterization: The simulations quantify the extent of charge transfer from the donor to the acceptor moieties in the excited state, confirming the PET process. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally facilitates this charge transfer. nih.gov

Non-Linear Optical Properties (NLO) Calculations

Molecules with a large change in dipole moment between their ground and excited states often exhibit significant non-linear optical (NLO) properties. The donor-π-acceptor structure of this compound makes it a promising candidate for NLO applications. researchgate.net Computational chemistry is essential for predicting and understanding these properties.

The NLO response is calculated using quantum chemical methods, typically DFT. doi.orgnih.gov Key parameters derived from these calculations include:

Dipole Moment (μ): A measure of the molecule's ground state charge asymmetry.

Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.

First Hyperpolarizability (β): The primary coefficient determining the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). doi.org

Computational studies on similar organic molecules show that a strong intramolecular charge transfer mechanism, facilitated by hydrogen bonds and a π-conjugated system, is responsible for enhanced hyperpolarizability and NLO response. doi.orgresearchgate.net Calculations would confirm that the charge transfer from the amino group to the nitro/nitrile groups in this compound leads to a large β value, indicating its potential as an NLO material.

Table 2: Key Parameters from NLO Computational Studies

| Parameter | Symbol | Description | Computational Method |

| Dipole Moment | μ | Measures molecular polarity and charge distribution. | DFT (e.g., B3LYP) |

| Linear Polarizability | ⟨α⟩ | Measures the ability of an electric field to induce a dipole moment. | DFT |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. nih.gov | DFT |

| HOMO-LUMO Energy Gap | ΔE | Energy difference between frontier orbitals, related to charge transfer ease. doi.org | DFT, TD-DFT |

Advanced Spectroscopic Characterization Techniques in Research on 2 Amino 3 Nitrobenzonitrile

High-Resolution Infrared (IR) and Fourier-Transform Raman Spectroscopy for Functional Group Analysis

High-resolution Infrared (IR) and Fourier-Transform (FT) Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. In the study of 2-Amino-3-nitrobenzonitrile, these methods provide definitive evidence for the presence of the amino (-NH₂), nitro (-NO₂), and nitrile (-C≡N) groups, as well as the vibrations of the benzene (B151609) ring.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, often meaning that vibrations weak in IR are strong in Raman, and vice-versa, providing a more complete vibrational analysis.

Research on structurally similar compounds, such as substituted benzonitriles, provides a basis for assigning the vibrational frequencies for this compound. nih.govnih.gov The key functional groups exhibit characteristic vibrational frequencies:

Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is a sharp, intense band typically found in the 2220-2260 cm⁻¹ region. In aromatic nitriles, its intensity can be enhanced by conjugation with the phenyl ring. researchgate.net

Nitro Group (-NO₂): This group is characterized by two distinct stretching vibrations: an asymmetric stretch (νas) usually appearing at a higher frequency (1500-1570 cm⁻¹) and a symmetric stretch (νs) at a lower frequency (1300-1370 cm⁻¹).

Amino Group (-NH₂): The N-H stretching vibrations appear as two bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹.

The table below summarizes the expected vibrational frequencies for this compound based on data from analogous compounds. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3450 - 3500 | Medium / Medium |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3350 - 3400 | Medium / Medium |

| C≡N Stretch | Nitrile (-C≡N) | ~2225 - 2240 | Strong / Strong |

| N-H Bend (Scissoring) | Amino (-NH₂) | ~1600 - 1640 | Strong / Weak |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | ~1520 - 1560 | Very Strong / Medium |

| C=C Ring Stretch | Aromatic Ring | ~1450 - 1600 | Variable / Variable |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | ~1330 - 1360 | Strong / Strong |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure by probing the magnetic properties of atomic nuclei. While standard one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, advanced methods like 2D NMR and solid-state NMR offer deeper insights into connectivity and spatial relationships.

For this compound, ¹H NMR would show distinct signals for the aromatic protons and the amino protons. The chemical shifts and coupling patterns of the aromatic protons are critical for confirming the 1,2,3-substitution pattern on the benzene ring. ¹³C NMR would reveal separate resonances for each of the unique carbon atoms in the molecule, including the carbon of the nitrile group. chemicalbook.com

Two-Dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the complete structure.

COSY: This experiment correlates protons that are spin-coupled to each other, allowing for the mapping of neighboring protons on the aromatic ring.

HSQC/HMQC: These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying the quaternary carbons and confirming the placement of the substituents.

Solid-State NMR (ssNMR) is used to analyze the molecule in its solid, powdered form. emory.edu In the solid state, molecular tumbling is restricted, leading to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are used to average these anisotropic interactions and obtain high-resolution spectra. emory.edu Solid-state NMR is particularly valuable for studying polymorphism (the existence of different crystal structures) and for determining the three-dimensional structure and intermolecular interactions within the crystal lattice.

| Nucleus | Technique | Information Obtained |

|---|---|---|

| ¹H | 1D NMR | Chemical environment of protons; confirms aromatic and amino protons. |

| ¹³C | 1D NMR | Number of unique carbon environments; presence of nitrile carbon. chemicalbook.com |

| ¹H-¹H | COSY | Connectivity between adjacent protons on the aromatic ring. |

| ¹H-¹³C | HSQC/HMBC | Direct and long-range correlations between protons and carbons, confirming substituent positions. |

| ¹³C, ¹⁵N | Solid-State NMR | Structural information in the solid phase, analysis of polymorphism and intermolecular packing. emory.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Spectrum Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. creative-proteomics.com The resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophore is the nitro-substituted benzene ring.

The absorption spectrum is influenced by the electronic transitions within the molecule, primarily π → π* and n → π* transitions.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. The benzene ring and nitro group both contribute to these transitions.

n → π transitions:* These lower-energy transitions involve moving a non-bonding electron (e.g., from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. These bands are generally weaker than π → π* bands.

The presence of both an electron-donating group (amino, -NH₂) and an electron-withdrawing group (nitro, -NO₂) on the aromatic ring significantly affects the UV-Vis spectrum. This combination leads to intramolecular charge transfer (ICT) character, which typically causes a bathochromic (red) shift, moving the absorption maximum (λ_max_) to a longer wavelength compared to monosubstituted benzenes. The solvent polarity can also influence the position of λ_max_, providing further information about the nature of the electronic transition.

| Electronic Transition | Associated Functional Groups | Expected Spectral Region | Characteristics |

|---|---|---|---|

| π → π | Aromatic Ring, Nitro Group | ~200-300 nm | High intensity (high molar absorptivity, ε). |

| n → π | Nitro Group, Amino Group | >300 nm | Low intensity (low molar absorptivity, ε). |

| Intramolecular Charge Transfer (ICT) | Amino → Nitro-substituted Ring | Longer wavelength visible region | Broad band, sensitive to solvent polarity. |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, MS/MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₅N₃O₂), the molecular weight is approximately 163.13 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to four or five decimal places). nih.govnih.gov This precision allows for the unambiguous determination of the molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. For example, HRMS could easily differentiate C₇H₅N₃O₂ from a different isomer or a compound like C₈H₇NO₂ (both have a nominal mass of 163).

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules:

Loss of NO₂ (46 Da)

Loss of NO (30 Da) followed by CO (28 Da)

Loss of HCN (27 Da) from the nitrile group

Fragmentation of the aromatic ring

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure and confirm the identity of the compound. nih.govnist.gov

| Technique | Measurement | Information Provided |

|---|---|---|

| Mass Spectrometry (MS) | m/z of molecular ion | Confirms the molecular weight of the compound (~163 Da). nist.gov |

| High-Resolution MS (HRMS) | Exact mass of molecular ion | Determines the precise elemental formula (C₇H₅N₃O₂). amazonaws.com |

| Tandem MS (MS/MS) | m/z of fragment ions | Elucidates the molecular structure and fragmentation pathways. |

Applications of 2 Amino 3 Nitrobenzonitrile in Cutting Edge Chemical Sciences

Medicinal Chemistry and Pharmacological Research

The inherent structural and electronic properties of 2-amino-3-nitrobenzonitrile make it a compound of significant interest in the design and synthesis of new therapeutic agents. Its framework serves as a starting point for developing novel molecules with a wide range of biological activities.

Scaffold for Novel Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The this compound structure can be considered a potential privileged scaffold due to its capacity for modification at multiple points. The amino and nitro groups can be readily transformed into other functionalities, allowing for the creation of large libraries of related compounds for screening. For instance, similar heterocyclic scaffolds like 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines are recognized for their broad biological and physiological activity, underpinning their use in developing treatments for a variety of diseases. sigmaaldrich.comgoogle.com The concept of using a core structure to generate a diverse collection of molecules is a cornerstone of modern drug discovery. fishersci.com The 2-aminooxazole scaffold, an isostere of the widely used 2-aminothiazole, is another example of a core structure exploited for its potential in medicinal chemistry, demonstrating that related amino-based structures are valuable starting points. youtube.com

Development of Bioactive Derivatives with Therapeutic Potential

The functional groups of this compound serve as handles for chemical reactions to produce a wide array of derivatives with potential therapeutic applications. Research on analogous structures demonstrates the breadth of accessible bioactive compounds. For example, derivatives of 2-amino-3-(substituted benzylidinecarbohydrazide)-4,5,6,7-tetrahydrobenzothiophenes have been synthesized and evaluated for their biological activities. youtube.com Similarly, new series of pyrimidine (B1678525) derivatives incorporating aryl urea (B33335) moieties have been designed and shown to possess anticancer properties. nih.gov

The synthesis of 3-amino-2-azetidinone derivatives, which act as analogues to the natural anticancer agent combretastatin (B1194345) A4, highlights a strategy where a core amino-containing structure is modified to enhance stability and activity. nih.gov Furthermore, theoretical studies on substituted 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives confirm their prominence as scaffolds for compounds with applications against conditions like cancer, viral infections, and epilepsy. sigmaaldrich.com Research has also shown that introducing a 3-amino-4-piperazinylphenyl functionality to a chromone (B188151) scaffold can yield derivatives with specific antiviral activity against viruses like the severe acute respiratory syndrome-corona virus (SARS-CoV). unb.ca

Design and Synthesis of Prodrugs (e.g., Antiviral Prodrugs)

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. This strategy is often used to improve properties such as absorption or targeted delivery. google.com The this compound scaffold is a candidate for creating novel prodrugs. Researchers have proposed the design of new mutagenic modified nucleosides using the related isomers 4-amino-3-nitrobenzonitrile (B23877) and 3-amino-2-nitrobenzonitrile (B1289970) as potential antiviral prodrugs. The theory is that these modified nucleosides could be incorporated into viral DNA or RNA, where their unique structure would disrupt helix formation and inhibit replication. This approach leverages the specific chemical features of the aminonitrobenzonitrile core to design molecules with a targeted biological effect.

Investigation of Interactions with Biological Targets (e.g., Enzymes, Receptors, Biomolecules)

Understanding how a molecule interacts with biological targets is crucial for drug development. Derivatives of scaffolds similar to this compound have been studied for their interactions with various biomolecules. For example, a class of 3-amino-2-azetidinone derivatives has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division, which is a common target for anticancer drugs. nih.gov In the field of antimicrobial research, analogues of the drug nitazoxanide (B1678950) have been investigated for their ability to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of certain anaerobic bacteria and parasites. Furthermore, theoretical studies suggest that base pairs formed with 4-amino-3-nitrobenzonitrile could be flexible enough to disrupt the formation of DNA/RNA helices, indicating a potential mechanism for antiviral activity by interfering with genetic processes.

In Vitro Efficacy Studies (e.g., Anticancer, Antimicrobial, Anti-inflammatory Activity)

In vitro studies are essential for determining the potential of a compound before any further testing. Derivatives of related amino- and nitro-containing scaffolds have shown promising results in a range of assays.

Anticancer Activity: A series of synthesized pyrimidine derivatives were evaluated for their in vitro anticancer activity against colon (SW480) and prostate cancer cell lines. nih.gov One compound, in particular, showed high cytotoxic activity against the SW480 cell line, inducing apoptosis (programmed cell death) and arresting the cell cycle. nih.gov Similarly, 3-amino-2-azetidinone derivatives, designed as combretastatin A4 analogues, exhibited potent anti-proliferative activity against the SW480 colon cancer cell line, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov Conjugates of 1,2,3-triazole and amino acids have also demonstrated significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cells at low micromolar concentrations.

Interactive Table: In Vitro Anticancer Activity of Related Derivatives

| Compound Class | Target Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Pyrimidine derivative (4b) | SW480 (Colon Cancer) | 11.08 µM | nih.gov |

| 3-Amino-2-azetidinone derivatives | SW480 (Colon Cancer) | 14.0 to 564.2 nM | nih.gov |

| 1,2,3-Triazole-amino acid conjugate (6) | MCF7 (Breast Cancer) | <10 µM | |

| 1,2,3-Triazole-amino acid conjugate (7) | HepG2 (Liver Cancer) | <10 µM |

Antimicrobial Activity: The development of new antimicrobial agents is a critical area of research. Derivatives of 2-amino-4H-chromene have been synthesized and tested against various microorganisms. Using the agar (B569324) well diffusion method, these compounds were evaluated against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans. Certain derivatives showed excellent antifungal results compared to standard drugs. Other studies on Schiff bases of 2-amino-4-chloropyridine (B16104) have also revealed significant biological activity against tested microorganisms. The modification of existing drugs, such as creating analogues of nitazoxanide, has led to compounds with improved activity against bacteria like Helicobacter pylori and Clostridium difficile.

Interactive Table: In Vitro Antimicrobial Activity of Related Derivatives

| Compound Class | Test Organism | Observed Activity | Source |

|---|---|---|---|

| 2-Amino-3-cyano-4H-chromene (4n, 4p) | S. aureus, E. coli | Good antibacterial results | |

| 2-Amino-3-cyano-4H-chromene (4a, 4c, 4i, 4l) | C. albicans, F. oxysporum | Excellent antifungal results | |

| Schiff bases of 2-amino-4-chloropyridine | Gram-positive & Gram-negative bacteria, Fungi | Significant activity observed for some derivatives | |

| 2-Amino-5-nitrothiazole analogues | H. pylori, C. jejuni, C. difficile | Some analogues showed better activity than parent drug |

Anti-inflammatory Activity: Inflammation is a key factor in many diseases, and finding new anti-inflammatory agents is an important goal. A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein (albumin) denaturation. Research on various plant extracts and synthetic compounds has utilized this assay. For example, a study on 2-amino-3-(substituted benzylidinecarbohydrazide)-4,5,6,7-tetrahydrobenzothiophenes investigated their in vitro anti-inflammatory activity, suggesting that the carbohydrazide (B1668358) group is important for this potential. youtube.com While direct data on this compound is not available, the established assays provide a clear path for evaluating its derivatives for anti-inflammatory potential.

Materials Science and Functional Materials Development

The unique arrangement of electron-donating and electron-withdrawing groups on the this compound ring makes it a promising candidate for the development of advanced functional materials. Its chemical properties allow it to serve as a key building block in the synthesis of materials with specific optical or thermal properties.

One significant application is in the synthesis of azo dyes. The core structure of this compound is a type of nitroaniline. Aromatic amines, including nitroanilines, are common precursors for producing diazonium salts through a diazotization reaction. google.com These unstable diazonium salts are then reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, to form highly colored azo compounds. unb.ca This two-step process is a fundamental method for creating a wide variety of dyes used in the textile and other industries.

Furthermore, the molecular structure of this compound fits the Acceptor-Donor-Acceptor (A-D-A) framework, which is of great interest for creating materials with nonlinear optical (NLO) properties. In this molecule, the amino group acts as an electron donor, while the ortho-nitro and para-cyano groups act as strong electron acceptors. This intramolecular charge-transfer characteristic is a key requirement for third-order NLO materials, which have applications in optical data storage, fiber optics, and photonic lasers. Theoretical studies on other A-D-A molecules have shown that this structural design can lead to materials with a high nonlinear optical response.

Additionally, the related compound 2-aminobenzonitrile (B23959) is used as an intermediate in the production of monomers for thermostable polymers. youtube.com This suggests a potential application for this compound in the field of high-performance polymers, where thermal stability is a critical requirement.